1-[3-(ALLYLSULFANYL)-6-(3-BROMO-4-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[3-(ALLYLSULFANYL)-6-(3-BROMO-4-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structural features, including an acetyl group, an allylthio group, and a bromo-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(ALLYLSULFANYL)-6-(3-BROMO-4-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Triazino Group: The triazino moiety is introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines.
Functional Group Modifications: Subsequent steps involve the introduction of the acetyl, allylthio, and bromo-methoxyphenyl groups through various substitution and addition reactions. These steps often require specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromo group or the triazino ring, potentially yielding debrominated or reduced triazino derivatives.
Substitution: The aromatic ring and the triazino moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group may yield sulfoxides, while nucleophilic substitution on the aromatic ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, derivatives of this compound might be explored as drug candidates. The presence of the triazino and benzoxazepine rings suggests potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(ALLYLSULFANYL)-6-(3-BROMO-4-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and allylthio groups could play roles in binding interactions, while the triazino and benzoxazepine rings might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
7-Acetyl-3-(methylthio)-6-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a methylthio group instead of an allylthio group.
7-Acetyl-3-(allylthio)-6-(3-chloro-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
The unique combination of functional groups in 1-[3-(ALLYLSULFANYL)-6-(3-BROMO-4-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE distinguishes it from similar compounds. The presence of the allylthio group, in particular, may confer distinct reactivity and biological activity compared to its methylthio or chloro analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C22H19BrN4O3S |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
1-[6-(3-bromo-4-methoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H19BrN4O3S/c1-4-11-31-22-24-20-19(25-26-22)15-7-5-6-8-17(15)27(13(2)28)21(30-20)14-9-10-18(29-3)16(23)12-14/h4-10,12,21H,1,11H2,2-3H3 |
InChI Key |
HVRDZRLDSGMYDN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=C(C=C4)OC)Br |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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